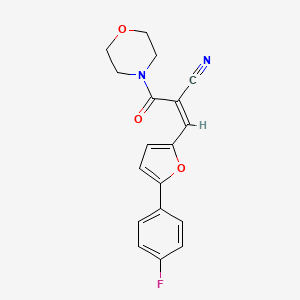

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-[5-(4-fluorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c19-15-3-1-13(2-4-15)17-6-5-16(24-17)11-14(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHZXKFDICKTJV-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a 4-fluorophenyl halide and a furan derivative.

Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between a furan aldehyde and a nitrile compound.

Attachment of the morpholine-4-carbonyl group: This step typically involves an amidation reaction using morpholine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to an amine or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

Oxidation: Products may include furanones or carboxylic acids.

Reduction: Products may include primary amines or secondary amines.

Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

The compound (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, particularly in the fields of medicinal chemistry, antimicrobial activity, and anticancer research, supported by comprehensive data tables and documented case studies.

Structural Characteristics

The compound is characterized by a furan ring substituted with a fluorophenyl group and a morpholine moiety, which is known for its ability to enhance solubility and biological activity. The presence of the acrylonitrile functional group also contributes to its reactivity and potential pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to This compound . For instance, a related series of morpholines demonstrated varying degrees of antimicrobial activity against different pathogens.

Case Study: Synthesis and Evaluation

A synthesis study reported the creation of several 4-(5-aryl-2-furoyl)morpholines, including derivatives featuring the 4-fluorophenyl group. These compounds were assessed for their antimicrobial efficacy, revealing that some exhibited significant antifungal activity. Notably, compound 7b displayed high antifungal properties, suggesting that the nitro group in the furoylmorpholine moiety may enhance biological activity .

| Compound | Antimicrobial Activity | Selectivity Index |

|---|---|---|

| 7a | Low | <2 |

| 7b | High (antifungal) | >2 |

| 8a | Moderate | >2 |

| 8c | High (antifungal) | >2 |

Anticancer Research

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A recent investigation into a structurally similar compound showed promising results in terms of antimitotic activity against human tumor cells, with mean GI50 values indicating effective growth inhibition . This highlights the potential for further development of This compound as a therapeutic agent.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF-7 (Breast Cancer) | 12.53 | TBD |

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Key Observations :

- Heterocycle Impact : Thiazole-containing analogs show distinct hydrogen-bonding capabilities compared to furan-based compounds, influencing cytotoxicity profiles.

- Morpholine Role : The morpholine-4-carbonyl group in the target compound and its dichlorophenyl analog improves solubility, a feature absent in simpler acrylonitriles like (Z)-3-(4-bromophenyl)-2-(4-fluorophenyl)acrylonitrile .

Key Findings :

- Cytotoxicity : Fluorophenyl and bromophenyl substituents correlate with moderate cytotoxicity, while morpholine derivatives show enhanced selectivity, reducing off-target effects.

Computational and Physicochemical Properties

Density-functional theory (DFT) calculations (e.g., B3LYP functional ) predict that electron-withdrawing groups (e.g., -F, -Cl) lower LUMO energy levels, enhancing electrophilicity of the acrylonitrile group. For example:

Biological Activity

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C17H16FN3O2

- Molecular Weight : 313.33 g/mol

The compound features a furan ring substituted with a 4-fluorophenyl group and a morpholine moiety, which is expected to influence its biological properties.

Synthesis

Recent studies have focused on synthesizing derivatives of furan and morpholine to evaluate their antimicrobial properties. For instance, Ogurtsov et al. (2021) synthesized various 4-(5-aryl-2-furoyl)morpholines and evaluated their antimicrobial activity, suggesting that the morpholine nucleus contributes significantly to the bioactivity of these compounds .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .

- The synthesized morpholine derivatives demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives showing synergistic effects when combined with standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. A study on similar derivatives indicated moderate to significant anticancer effects against human tumor cell lines, particularly renal and breast cancer cells . The presence of the furan and morpholine rings is believed to enhance cytotoxicity through various mechanisms, including inhibition of DNA synthesis and interference with cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups like fluorine enhances antimicrobial potency by increasing lipophilicity and membrane permeability.

- Morpholine Influence : The morpholine moiety appears to play a pivotal role in enhancing bioactivity, likely due to its ability to interact with biological targets effectively.

- Furan Contribution : The furan ring contributes to the overall stability and reactivity of the compound, influencing its interaction with target proteins or enzymes.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- A study demonstrated that derivatives bearing furan and morpholine exhibited potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing their potential in treating resistant strains .

- Another investigation revealed that certain derivatives could inhibit crucial enzymes involved in bacterial cell wall synthesis, further supporting their use as antimicrobial agents .

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile?

Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. A typical procedure involves reacting 2-(morpholine-4-carbonyl)acetonitrile with 5-(4-fluorophenyl)furan-2-carbaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Reaction optimization should focus on solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1.1 aldehyde:acetonitrile) to enhance Z-isomer selectivity . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress.

Q. How can the Z-configuration of the acrylonitrile moiety be confirmed experimentally?

Methodological Answer : The Z-configuration is confirmed using nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the α-hydrogen (adjacent to the nitrile group) should show NOE correlations with the morpholine carbonyl protons, confirming spatial proximity. Additionally, X-ray crystallography provides definitive proof, as seen in analogous acrylonitrile derivatives where the Z-isomer exhibits a dihedral angle <10° between the furan and morpholine planes .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

- IR Spectroscopy : Confirms the presence of nitrile (C≡N stretch ~2200–2250 cm⁻¹) and morpholine carbonyl (C=O stretch ~1650–1680 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm for fluorophenyl and furan), while ¹³C NMR resolves the nitrile carbon (~115–120 ppm) and carbonyl carbons (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₉H₁₆FN₂O₃ requires m/z 363.11) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer :

- Cytotoxicity : Use the MTT assay (Mosmann, 1983) on cancer cell lines (e.g., glioblastoma U87-MG) to assess IC₅₀ values .

- Enzyme Inhibition : Screen against NS2B/NS3 proteases (for antiviral activity) or PAK4 (for anticancer activity) using fluorogenic substrates .

- ADMET Prediction : Computational tools like SwissADME predict pharmacokinetic properties, such as LogP (<5 for optimal bioavailability) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For instance, the acrylonitrile group’s LUMO is localized on the β-carbon, indicating susceptibility to nucleophilic attack. Thermochemical analysis (e.g., atomization energies) using hybrid functionals (e.g., Becke’s exact exchange) improves accuracy in predicting stability and reaction pathways .

Q. What crystallographic challenges arise in resolving its 3D structure, and how are they addressed?

Methodological Answer :

- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : SHELXL software resolves disorder in the morpholine ring (common in flexible heterocycles). Anisotropic displacement parameters (ADPs) refine thermal motion, while twin refinement handles possible twinning .

Q. How can conflicting bioactivity data between 2D vs. 3D cell models be analyzed?

Methodological Answer : Discrepancies often arise due to tumor microenvironment mimicry in 3D models (e.g., spheroids). Normalize data by:

Q. What strategies optimize HPLC purity analysis for this compound?

Methodological Answer :

- Column : C18 reverse-phase (150 × 4.6 mm, 3.5 µm) with acetonitrile/water (70:30, 0.1% TFA) mobile phase.

- Detection : UV at 254 nm (aromatic absorption) and 220 nm (nitrile/morpholine).

- Validation : Spike with known impurities (e.g., E-isomer) to confirm resolution (R > 1.5). Retention time reproducibility (±0.1 min) ensures batch consistency .

Q. How does fluorophenyl substitution impact binding affinity in target proteins?

Methodological Answer :

- Molecular Docking : AutoDock Vina simulates interactions (e.g., fluorophenyl’s hydrophobic contact with PAK4’s Leu472).

- Free Energy Calculations : MM-GBSA quantifies ΔGbinding, showing 4-fluorophenyl enhances affinity by 2–3 kcal/mol compared to non-halogenated analogs.

- SAR Studies : Replace fluorine with Cl/CH₃ to assess electronic vs. steric effects .

Q. What mechanistic insights can be gained from kinetic vs. thermodynamic reaction control?

Methodological Answer :

- Kinetic Control : Low-temperature reactions (0–25°C) favor the Z-isomer due to faster cyclization of the kinetic product.

- Thermodynamic Control : Prolonged heating (reflux, 12+ hr) shifts equilibrium to the E-isomer, which is more stable (ΔG ≈ 1–2 kcal/mol). Monitor via in-situ IR to track isomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.